molecular formula C14H16N2 B5297638 N-(4-ethylbenzyl)-2-pyridinamine

N-(4-ethylbenzyl)-2-pyridinamine

Cat. No. B5297638
M. Wt: 212.29 g/mol
InChI Key: VRUTZKCXTJQMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as EBA or 4-ethylbenzylamine, and it is a derivative of pyridine. In

Mechanism of Action

EBA exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol and other activators. EBA has been found to be more selective for PKC than other related kinases, making it a useful tool for studying PKC-mediated signaling pathways.
Biochemical and Physiological Effects:
EBA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EBA has also been found to modulate the activity of ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor. Additionally, EBA has been found to enhance the release of acetylcholine from nerve terminals.

Advantages and Limitations for Lab Experiments

EBA has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying PKC-mediated signaling pathways. It is also relatively easy and inexpensive to synthesize. However, EBA has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, EBA has been found to have some toxicity in animal studies, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of EBA. One potential area of research is the development of more potent and selective PKC inhibitors based on the structure of EBA. Another potential area of research is the study of the role of PKC in various disease states, including cancer and neurological disorders. Additionally, EBA could be used as a tool for studying the regulation of ion channels and neurotransmitter release in various cell types.

Synthesis Methods

The synthesis of EBA involves the reaction of 4-ethylbenzyl chloride with 2-pyridinamine in the presence of a base. The reaction takes place under mild conditions, and the product can be obtained in high yield. This method has been widely used in the production of EBA for research purposes.

Scientific Research Applications

EBA has been extensively used in various scientific research fields due to its unique properties. It has been found to be a potent inhibitor of protein kinase C (PKC), which is a critical enzyme involved in various cellular processes. EBA has been used in the study of PKC-mediated signal transduction pathways in various cells, including cancer cells. It has also been used in the study of the role of PKC in the regulation of ion channels and neurotransmitter release.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUTZKCXTJQMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)pyridin-2-amine

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